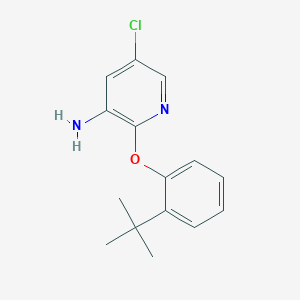

2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of N-Heterocycles

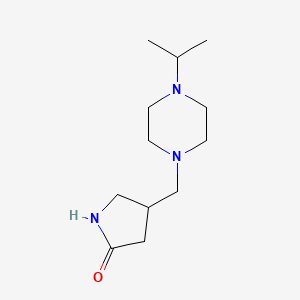

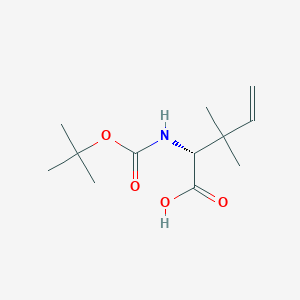

Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent chiral auxiliaries in stereoselective synthesis. These compounds facilitate the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in producing natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

Synthetic phenolic antioxidants (SPAs), including derivatives of tert-butylphenol, are extensively used in commercial products for oxidative stability. Recent studies focus on their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol have been detected in various environmental matrices and human samples. There's growing interest in developing low-toxicity and low-migration SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).

Catalytic Applications

The development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the importance of derivatives of tert-butylphenol and related compounds. These systems facilitate the synthesis of aromatic, heterocyclic, and aliphatic amines, demonstrating potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Toxicity and Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo-dyes, that are resistant to conventional degradation processes. The degradation of these compounds is crucial due to their potential toxicity and persistence in the environment. Research emphasizes optimizing AOPs for efficient degradation, with ozone and Fenton processes showing significant promise (Bhat & Gogate, 2021).

Mécanisme D'action

Target of Action

Related compounds such as 2-tert-butylaniline have been reported to participate in copper-catalyzed cross-coupling reactions .

Mode of Action

It’s worth noting that related compounds are involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis.

Biochemical Pathways

A study has shown that certain carbon skeletons can activate the nicotinamide phosphoribosyl transferase (nampt) enzyme, which plays a key role in the nad salvage pathway .

Result of Action

The activation of the nampt enzyme by certain carbon skeletons can potentially influence nad levels, which are crucial for cellular metabolism .

Action Environment

The stability and reactivity of related compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-(2-tert-butylphenoxy)-5-chloropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-15(2,3)11-6-4-5-7-13(11)19-14-12(17)8-10(16)9-18-14/h4-9H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBXABBAQBZOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=C(C=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)

![N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2579333.png)

methylidene}amino N-(2,4-dichlorophenyl)carbamate](/img/structure/B2579334.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2579337.png)

![1-butyl-2-[(E)-[(3,4-difluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2579339.png)

![ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate](/img/structure/B2579340.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2579347.png)

![N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2579348.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)